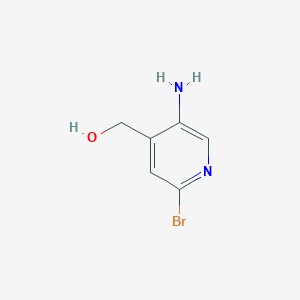

(5-Amino-2-bromo-4-pyridyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

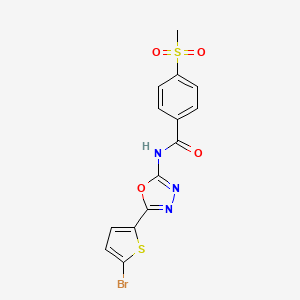

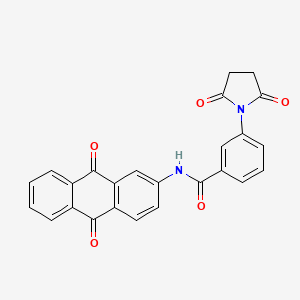

“(5-Amino-2-bromo-4-pyridyl)methanol” is a chemical compound with the CAS Number: 1806963-89-2 . It has a molecular weight of 203.04 and its IUPAC name is (5-amino-2-bromopyridin-4-yl)methanol .

Molecular Structure Analysis

The InChI code for “(5-Amino-2-bromo-4-pyridyl)methanol” is 1S/C6H7BrN2O/c7-6-1-4 (3-10)5 (8)2-9-6/h1-2,10H,3,8H2 . This code represents the molecular structure of the compound.Applications De Recherche Scientifique

Reagent for Metal-Free Reduction of Nitro Compounds

(2-Pyridyl)phenyl methanol, a compound with a structural motif similar to (5-Amino-2-bromo-4-pyridyl)methanol, has been used as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. It facilitates a domino process involving reduction and conjugate addition steps, allowing the formation of β-amino esters. This underscores the importance of the pyridine nucleus in enabling this thermal reactivity of carbinols (Giomi et al., 2011).

Component in Multicomponent Synthesis

A novel multicomponent synthesis approach involving (5-Amino-2-bromo-4-pyridyl)methanol-related compounds has been documented. The process, which involves heating a methanol solution with various inputs, leads to the formation of complex compounds like pyrrolo[3,4-b]pyridin-5-one in a single operation. This process indicates the compound's potential in scaffold-generating reactions and the synthesis of bioactive compounds (Janvier et al., 2002).

Catalyst in N-Alkylation for Synthesis of Bioactive Compounds

The compound is used in the N-alkylation of 2-aminobenzonitriles with pyridyl methanols as alkylating agents. This process, catalyzed by ruthenium complexes, allows the synthesis of various 2-N-pyridylmethyl benzonitriles. The significance lies in its application in creating biologically interesting compounds and providing a basis for new bioactive compound discovery (Chen et al., 2014).

In Solvent Dynamics and Membrane Studies

Studies have shown that methanol, which is a common solvent for (5-Amino-2-bromo-4-pyridyl)methanol, significantly impacts lipid dynamics. This is particularly evident in the study of transmembrane proteins/peptides in biological and synthetic membranes, indicating the compound's role in biophysical studies and membrane dynamics (Nguyen et al., 2019).

Synthesis of Bromo-substituted Compounds

The compound is involved in the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues, which are vital synthons in organic synthesis and for preparing various useful substances. The process involves the bromination of related compounds under different conditions, showcasing its versatility in chemical synthesis (Shirinian et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of imidazoles , which are key components in a variety of functional molecules .

Mode of Action

It may be involved in the formation of bonds during the synthesis of imidazoles

Biochemical Pathways

It’s worth noting that imidazoles, which can be synthesized using similar compounds, are utilized in a diverse range of applications .

Action Environment

It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a reaction that may involve similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propriétés

IUPAC Name |

(5-amino-2-bromopyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXMXWDJSOGLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-bromo-4-pyridyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2467523.png)

![4-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B2467525.png)

![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)

![4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione](/img/structure/B2467531.png)

![1-[(3-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2467542.png)